1-[(2Z)-2-[(2,4-dimethylphenyl)imino]-4-methyl-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one

Catalog No.
S3041583
CAS No.
898624-82-3
M.F
C21H29N3O2S
M. Wt
387.54
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(2Z)-2-[(2,4-dimethylphenyl)imino]-4-methyl-3-[...

CAS Number

898624-82-3

Product Name

1-[(2Z)-2-[(2,4-dimethylphenyl)imino]-4-methyl-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one

IUPAC Name

1-[2-(2,4-dimethylphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone

Molecular Formula

C21H29N3O2S

Molecular Weight

387.54

InChI

InChI=1S/C21H29N3O2S/c1-15-6-7-19(16(2)14-15)22-21-24(17(3)20(27-21)18(4)25)9-5-8-23-10-12-26-13-11-23/h6-7,14H,5,8-13H2,1-4H3

InChI Key

ZYJLYVNCGRXOIC-DQRAZIAOSA-N

SMILES

CC1=CC(=C(C=C1)N=C2N(C(=C(S2)C(=O)C)C)CCCN3CCOCC3)C

Solubility

not available

The compound 1-[(2Z)-2-[(2,4-dimethylphenyl)imino]-4-methyl-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one is a thiazole derivative characterized by a complex molecular structure that includes a thiazole ring, an imine group, and a morpholine moiety. Its molecular formula is C18H24N4OSC_{18}H_{24}N_4OS, with a molecular weight of approximately 356.47 g/mol. The compound's structure suggests potential interactions with biological systems, which may be explored for various applications in medicinal chemistry.

The chemical reactivity of this compound is primarily influenced by the presence of the imine and thiazole functionalities. Imine groups are known for their ability to undergo hydrolysis, reduction, and condensation reactions. The thiazole ring can participate in nucleophilic substitutions or electrophilic additions, depending on the substituents attached. Additionally, the morpholine group may engage in reactions typical of amines, such as alkylation or acylation.

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

  • Formation of the Thiazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as α-halo ketones and thiourea.
  • Imine Formation: The reaction of 2,4-dimethylphenylamine with a suitable aldehyde can yield the corresponding imine.
  • Morpholine Introduction: The morpholine group can be introduced via nucleophilic substitution on an appropriate alkyl halide or through direct amination methods.

These steps may require optimization to improve yield and purity.

Given its structural characteristics, 1-[(2Z)-2-[(2,4-dimethylphenyl)imino]-4-methyl-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one could find applications in:

  • Pharmaceutical Development: As a potential lead compound for drug discovery targeting infectious diseases or cancer.
  • Agricultural Chemistry: As a fungicide or pesticide due to possible antimicrobial properties.

Interaction studies for this compound could involve assessing its binding affinity to various biological targets such as enzymes or receptors relevant to disease pathways. Techniques such as molecular docking simulations and in vitro assays would be instrumental in elucidating its mechanism of action.

Several compounds share structural similarities with 1-[(2Z)-2-[(2,4-dimethylphenyl)imino]-4-methyl-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one, including:

Compound NameMolecular FormulaKey Features
5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2H-chromeneC18H17N3OContains pyrazole instead of thiazole
2-(4-morpholinophenyl)-thiazolidinoneC12H14N2OSSimilar thiazolidinone structure
2-benzoylthiazolesC9H7NOSBasic thiazole structure with different substituents

Uniqueness

The uniqueness of 1-[(2Z)-2-[(2,4-dimethylphenyl)imino]-4-methyl-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one lies in its combination of multiple functional groups (thiazole ring, imine group, morpholine), which may confer distinct biological properties not found in simpler analogs. This complexity allows for diverse reactivity and potential therapeutic applications compared to more straightforward compounds.

XLogP3

3.3

Dates

Modify: 2023-08-18

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